molecular formula C20H16 B14647400 5-Ethylchrysene CAS No. 54986-62-8

5-Ethylchrysene

Cat. No.: B14647400
CAS No.: 54986-62-8
M. Wt: 256.3 g/mol
InChI Key: ORJZWFYYEFBNFP-UHFFFAOYSA-N
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Description

5-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, where an ethyl group is attached to the fifth carbon atom of the chrysene structure. PAHs like this compound are known for their presence in fossil fuels and their potential environmental and health impacts due to their genotoxic properties .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylchrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups into the aromatic ring .

Scientific Research Applications

5-Ethylchrysene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research on its genotoxic and cytotoxic effects helps understand the impact of PAHs on living organisms.

    Medicine: Studies on its potential carcinogenicity contribute to cancer research and the development of therapeutic strategies.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which 5-Ethylchrysene exerts its effects involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in DNA damage, lipid peroxidation, and other cellular dysfunctions. The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 5-Ethylchrysene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other ethylchrysenes, it has distinct properties in terms of lipid peroxidation and genotoxicity, making it a valuable compound for specific research applications .

Properties

CAS No.

54986-62-8

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

5-ethylchrysene

InChI

InChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3

InChI Key

ORJZWFYYEFBNFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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